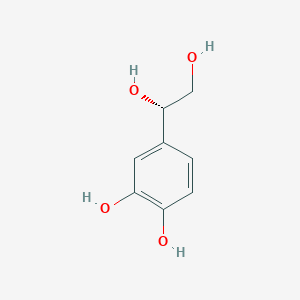

3,4-Dihydroxyphenylglycol, (S)-

Description

BenchChem offers high-quality 3,4-Dihydroxyphenylglycol, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydroxyphenylglycol, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55254-51-8 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

4-[(1S)-1,2-dihydroxyethyl]benzene-1,2-diol |

InChI |

InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m1/s1 |

InChI Key |

MTVWFVDWRVYDOR-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of (S)-3,4-Dihydroxyphenylglycol (DOPEG) in Norepinephrine Metabolism: A Technical Guide

The following technical guide details the role of (S)-3,4-Dihydroxyphenylglycol (DOPEG) in norepinephrine metabolism, designed for researchers and drug development professionals.

Executive Summary

(S)-3,4-Dihydroxyphenylglycol (DOPEG, also abbreviated as DHPG) is the primary intraneuronal metabolite of norepinephrine (NE). Unlike other catecholamine metabolites formed extraneuronally (such as normetanephrine), DOPEG provides a unique window into the cytosolic turnover of norepinephrine within sympathetic nerve terminals. Its formation represents the "reductive pathway" of catecholamine catabolism, a detoxification mechanism critical for preventing the accumulation of the neurotoxic intermediate 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).

For drug development professionals, plasma DOPEG levels serve as a validated biomarker for:

-

Monoamine Oxidase (MAO) Activity: Specifically MAO-A inhibition.[1][2]

-

Sympathetic Nervous System (SNS) Integrity: Distinguishing between reuptake blockade and diminished release.

-

Neurodegenerative Pathology: Assessing the "catecholaldehyde hypothesis" in diseases like Parkinson’s and Alzheimer’s.

Biochemical Pathway & Mechanism[2][3][4]

The metabolism of norepinephrine is compartmentalized. DOPEG is formed almost exclusively within the neuron because the initiating enzyme, Monoamine Oxidase (MAO), is located on the outer mitochondrial membrane of the nerve terminal.

The Reductive Pathway (Intraneuronal)

-

Oxidative Deamination: Cytosolic norepinephrine (leaked from storage vesicles or recaptured via the Norepinephrine Transporter, NET) is deaminated by MAO-A to form the unstable aldehyde intermediate, DOPEGAL (3,4-dihydroxyphenylglycolaldehyde).[2]

-

Reduction: DOPEGAL is rapidly reduced to DOPEG by Aldehyde Reductase (AR) or Aldose Reductase (AKR1B1) . This step is crucial because DOPEGAL is highly reactive and neurotoxic; its reduction to the glycol (DOPEG) is a neuroprotective detoxification.

-

Efflux: Being a polar glycol, DOPEG diffuses rapidly across the neuronal membrane into the extracellular space and plasma.

The Oxidative Pathway (Minor/Extraneuronal)

A minor fraction of DOPEGAL can be oxidized to 3,4-Dihydroxymandelic Acid (DOMA) by Aldehyde Dehydrogenase (ALDH), but in the central nervous system (CNS) and sympathetic nerves, the reductive pathway (forming DOPEG) predominates.

Fate of DOPEG

Once in the circulation, DOPEG is converted by Catechol-O-Methyltransferase (COMT) —primarily in the liver—to 3-Methoxy-4-hydroxyphenylglycol (MHPG) , which is further oxidized to Vanillylmandelic Acid (VMA), the final end-product excreted in urine.

Figure 1: The intraneuronal metabolism of norepinephrine.[3] Note the central role of DOPEG formation as a detoxification step for the neurotoxic aldehyde DOPEGAL.

Stereochemistry: The (S)-Enantiomer Specificity

The stereochemistry of DOPEG is dictated by its precursor, (R)-(-)-Norepinephrine (also known as L-Norepinephrine).

-

Precursor Configuration: Natural norepinephrine possesses the (R) configuration at the

-carbon. -

Enzymatic Retention: The oxidative deamination by MAO occurs at the terminal amine carbon, converting it to an aldehyde. The chiral center at the

-carbon is generally preserved during this transition to DOPEGAL. -

Reductase Activity: The subsequent reduction by Aldose Reductase converts the aldehyde group to a primary alcohol. While the priority of the substituents changes (from

to -

Designation: In the literature, the metabolite is frequently referred to simply as DHPG or DOPEG. However, specificity regarding the (S)- or (R)- form is critical in binding studies or when using DOPEG as a pharmacological probe, as stereospecific interactions with adrenergic or glycol-sensitive receptors may occur. (Note: While natural NE is (R), the Cahn-Ingold-Prelog priority shift of the side chain

vs

Critical Note for Researchers: Do not confuse (S)-DOPEG (the NE metabolite) with (S)-3,5-DHPG (3,5-dihydroxyphenylglycine), which is a potent agonist for Group I metabotropic glutamate receptors (mGluR1/5). These are distinct chemical entities.

Clinical & Research Applications

Biomarker for MAO Inhibition

Since DOPEG is formed exclusively via MAO, its plasma concentration is a sensitive index of MAO activity.

-

MAO-A Inhibitors (e.g., Moclobemide): Cause a rapid, precipitous drop in plasma DOPEG (up to 80% reduction) while increasing plasma NE.

-

MAO-B Inhibitors (e.g., Selegiline): Have minimal effect on DOPEG levels, confirming that NE is a preferential substrate for MAO-A in humans.

Assessing Sympathetic Function (The DOPEG/NE Ratio)

The ratio of DOPEG to Norepinephrine is a powerful diagnostic metric:

-

High Ratio: Indicates high intraneuronal turnover (leakage) relative to release. Seen in conditions where vesicular storage is impaired.

-

Low Ratio: Indicates reduced reuptake (e.g., NET blockade by SNRIs or cocaine) or MAO inhibition. When NET is blocked, NE cannot re-enter the neuron to be metabolized into DOPEG, causing plasma NE to rise and DOPEG to fall.

Table: Interpretation of DOPEG Changes

| Clinical Scenario | Plasma NE | Plasma DOPEG | Mechanism |

| Healthy Baseline | Normal | Normal | Balanced release and reuptake. |

| MAO-A Inhibition | Blockade of DOPEGAL formation.[2] | ||

| NET Blockade (e.g., SNRI) | Prevented reuptake of NE into neuron (substrate depletion for MAO). | ||

| Pheochromocytoma | Massive overproduction of catecholamines; metabolism intact. | ||

| Pure Autonomic Failure | Loss of sympathetic neurons (no source). |

Analytical Methodology: LC-MS/MS Quantification

Quantifying DOPEG requires high sensitivity due to its polarity and instability. The following protocol outlines a validated LC-MS/MS workflow.

Sample Preparation (Solid Phase Extraction)

-

Matrix: Human Plasma (EDTA).

-

Internal Standard: DOPEG-d5 or DOPEG-13C6.

-

Extraction: Use a mixed-mode weak cation exchange (WCX) or phenylboronic acid (PBA) SPE cartridge to isolate catechols.

-

Condition: Methanol followed by Water.

-

Load: Plasma mixed with buffer (pH 8.5 for PBA, pH 6.0 for WCX).

-

Wash: Ammonium acetate buffer.

-

Elute: Acidified methanol (e.g., MeOH with 5% Formic Acid).

-

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters HSS T3) or PFP (Pentafluorophenyl) for enhanced retention of polar catechols.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B hold for 1 min (to trap polar DOPEG), ramp to 90% B over 5 min.

Mass Spectrometry Parameters

-

Ionization: Negative Electrospray Ionization (ESI-). Catechols ionize efficiently in negative mode.

-

MRM Transitions:

-

Quantifier:

169.1 -

Qualifier:

169.1

-

Figure 2: Validated workflow for the simultaneous quantification of DOPEG and Norepinephrine.

References

-

Eisenhofer, G., et al. (2004). Plasma biochemical profiles of catecholamines and their metabolites for diagnosis of pheochromocytoma. Clinical Chemistry . Link

-

Goldstein, D. S., et al. (1988). Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans. Journal of Clinical Investigation . Link

-

Marchitti, S. A., et al. (2007). Neurotoxicity and metabolism of the catecholamine-derived 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde. Pharmacological Reviews . Link

-

Denfeld, Q. E., et al. (2018). Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study. BMC Research Notes . Link

-

Kopin, I. J. (1985). Catecholamine metabolism: basic aspects and clinical significance. Pharmacological Reviews . Link

Sources

- 1. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Susceptibilities of Catecholamines to Metabolism by Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biosynthesis and Targeted Production of (S)-3,4-Dihydroxyphenylglycol

The following technical guide details the biosynthesis and targeted production of (S)-3,4-Dihydroxyphenylglycol ((S)-DHPG). This document distinguishes between the endogenous metabolic pathway (predominantly yielding the (R)-isomer from norepinephrine) and the engineered biocatalytic route required to isolate the high-purity (S)-enantiomer for pharmaceutical and research applications.

Executive Summary

Target Molecule: (S)-3,4-Dihydroxyphenylglycol (DHPG) CAS Registry: 28822-73-3 (Generic), 5447-02-9 (Stereospecific) Primary Application: Biomarker for noradrenergic function; Chiral intermediate for adrenergic pharmaceutical synthesis. Core Challenge: Natural norepinephrine metabolism preserves the (R)-configuration. Producing the (S)-enantiomer requires a distinct biocatalytic strategy using stereoselective ketoreductases (KREDs) or engineered transketolases.

Part 1: Endogenous Biosynthesis (The Reference Pathway)

Context: Understanding the natural baseline is critical for distinguishing the target (S)-metabolite from the endogenous (R)-background.

In mammalian sympathetic neurons, DHPG is the primary intraneuronal metabolite of Norepinephrine (NE).[1] The pathway is defined by oxidative deamination followed by reduction.

Mechanistic Pathway

-

Precursor: (R)-Norepinephrine.

-

Oxidative Deamination: The enzyme Monoamine Oxidase A (MAO-A) attacks the amine group on the

-carbon.-

Mechanism: Oxidation to an imine intermediate, which hydrolyzes to form 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) .

-

Stereochemistry: The chiral center at the

-carbon (bearing the hydroxyl group) is not the reaction center. Consequently, the (R)-configuration of norepinephrine is retained in DOPEGAL.

-

-

Reduction: Aldehyde Reductase (ALR) (cytosolic) or Aldose Reductase reduces the aldehyde to a glycol.

-

Product: (R)-3,4-Dihydroxyphenylglycol.

-

Critical Insight: The endogenous pool of DHPG is predominantly the (R)-enantiomer. Therefore, the presence of (S)-DHPG implies either a minor metabolic shunt or, more relevantly, the product of a synthetic biocatalytic process .

Part 2: Targeted Biocatalytic Synthesis of (S)-DHPG

Directive: To produce the (S)-enantiomer with high optical purity (>99% ee), an engineered enzymatic reduction of a prochiral ketone is the superior method over chemical hydrogenation.

Retrosynthetic Strategy

The most robust route to (S)-DHPG is the asymmetric reduction of 2-hydroxy-1-(3,4-dihydroxyphenyl)ethanone (also known as 3,4-dihydroxy-

-

Substrate: 3,4-Dihydroxy-

-haloacetophenone (chemically accessible) -

Biocatalyst: NADPH-dependent (S)-selective Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED).

-

Cofactor Regeneration: Glucose Dehydrogenase (GDH) system.[2]

Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol describes the gram-scale synthesis of (S)-DHPG using a whole-cell or purified enzyme system (e.g., Lactobacillus brevis ADH or commercially available (S)-KREDs).

Phase A: Substrate Preparation

-

Starting Material: 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.[3]

-

Hydrolysis: Dissolve substrate in water/acetone (1:1). Add sodium formate (2 eq) and reflux for 4 hours to install the primary hydroxyl group.

-

Purification: Extract with ethyl acetate, dry over MgSO

, and concentrate to yield 2-hydroxy-1-(3,4-dihydroxyphenyl)ethanone .

Phase B: Biocatalytic Reduction

System: (S)-selective KRED + GDH (Glucose Dehydrogenase) for NADPH recycling.[2]

-

Reaction Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgCl

. -

Cofactor Mix: Add NADP

(1.0 mM final conc.) and D-Glucose (1.5 eq relative to substrate). -

Enzyme Loading:

-

Add (S)-selective KRED (e.g., LbADH variant): 50 U/mmol substrate.

-

Add GDH: 20 U/mmol substrate.

-

-

Initiation: Dissolve the ketone substrate (from Phase A) in DMSO (5% v/v final) and add dropwise to the buffer.

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 12–24 hours. Monitor pH and adjust to 7.0 using 1M NaOH (gluconic acid production acidifies the medium).

-

Termination: Quench by saturating with NaCl and cooling to 4°C.

Phase C: Isolation and Purification

-

Extraction: Extract the aqueous phase 3x with Ethyl Acetate or n-Butanol.

-

Drying: Dry organic layer over anhydrous Na

SO -

Crystallization: Recrystallize from Methanol/Diisopropyl ether to obtain (S)-DHPG as a white crystalline solid.

-

Validation: Verify enantiomeric excess (ee) via Chiral HPLC (Daicel Chiralpak AD-H column).

Part 3: Analytical Validation (LC-MS/MS)

Trustworthiness: A self-validating system requires precise quantification.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] Matrix: Plasma, Urine, or Reaction Supernatant.

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-5 min: 5% |

| Ionization | Electrospray Ionization (ESI) - Negative Mode |

| MRM Transition | m/z 169.0 |

| Internal Standard | DHPG-d3 (m/z 172.0 |

Part 4: Visualization of Pathways

Endogenous vs. Synthetic Pathways

The following diagram contrasts the natural metabolic route (yielding R) with the engineered biocatalytic route (yielding S).

Caption: Comparison of the endogenous metabolic pathway (yielding the (R)-isomer) and the engineered biocatalytic reduction (yielding the (S)-isomer).

References

-

Metabolism of Norepinephrine to DHPG Source: Goldstein, D. S., et al. "Sources and Significance of Plasma Levels of Catechols and Their Metabolites in Humans." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

-

Biocatalytic Synthesis of Chiral Alcohols (KRED Methodology) Source: Hollmann, F., et al. "Biocatalysis: Enzymatic Synthesis for Industrial Applications." Angewandte Chemie International Edition. URL:[Link]

-

LC-MS/MS Quantification of DHPG Source: Li, H., et al. "LC–MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions." Bioanalysis. URL:[Link]

-

Stereoselectivity in Catecholamine Metabolism Source: Eisenhofer, G., et al. "Neuronal reuptake of norepinephrine and production of dihydroxyphenylglycol." Circulation. URL:[Link]

Sources

(S)-3,4-Dihydroxyphenylglycol: CNS Metabolic Dynamics & Neuroprotective Signaling

The following technical guide provides an in-depth analysis of (S)-3,4-Dihydroxyphenylglycol (DHPG) within the Central Nervous System (CNS).

Technical Whitepaper for Neuropharmacology & Drug Development

Executive Summary & Chemical Identity

(S)-3,4-Dihydroxyphenylglycol (DHPG), also known as DOPEG, is the primary intraneuronal metabolite of norepinephrine (NE). While often categorized merely as a degradation product used to index sympathetic tone, recent evidence elucidates its active role as a potent neuroprotective antioxidant and a critical biomarker for intraneuronal monoamine turnover.

This guide distinguishes (S)-3,4-DHPG (the norepinephrine metabolite) from (S)-3,5-DHPG (a selective Group I mGluR agonist), a common source of confusion in neuropharmacological literature.

Stereochemical Configuration & Relevance

Physiological norepinephrine exists as the (R)-enantiomer. The metabolic conversion to DHPG preserves the chiral center at the

-

Synthetic Standards: Used in chiral chromatography to quantify specific enantiomeric ratios in CSF/plasma.

-

Botanical Isolates: (S)-enantiomers isolated from Olea europaea (olive) sources, utilized for their high antioxidant capacity in neurodegenerative models.

| Feature | 3,4-DHPG (DOPEG) | 3,5-DHPG |

| Primary Role | NE Metabolite / Antioxidant | mGluR1/5 Agonist |

| Origin | Endogenous (MAO action on NE) | Synthetic / Exogenous |

| Target | Free Radicals (Scavenging), COMT | G-Protein Coupled Receptors |

| CNS Utility | Biomarker of intraneuronal leakage | Tool for inducing LTD/Seizures |

Biosynthesis & Metabolic Flux in the CNS

The formation of DHPG is a direct readout of intraneuronal norepinephrine handling, specifically the leakage of NE from storage vesicles into the axoplasm, rather than exocytotic release.

The "Leakage" Pathway

Unlike 3-methoxy-4-hydroxyphenylglycol (MHPG), which reflects total CNS norepinephrine turnover (both intra- and extraneuronal), DHPG is formed almost exclusively within the neuron.

-

Vesicular Leakage: NE leaks from synaptic vesicles (VMAT2) into the cytosol.

-

Deamination: Monoamine Oxidase A (MAO-A) located on the mitochondrial outer membrane oxidizes NE to the unstable intermediate 3,4-dihydroxyphenylglycoaldehyde (DOPEGAL) .

-

Reduction: DOPEGAL is rapidly reduced to DHPG by Aldehyde Reductase (AR) or Aldose Reductase.

-

Note: This step competes with Aldehyde Dehydrogenase (which would form DOMA), but in the CNS, the reductive pathway to DHPG dominates.

-

Clearance & Transport

Once formed, DHPG diffuses into the extraneuronal space/CSF.

-

Methylation: Catechol-O-methyltransferase (COMT) converts DHPG to MHPG .[1][2]

-

Diagnostic Ratio: The DHPG/MHPG ratio in CSF is a critical metric. A high ratio suggests MAO activity is intact but COMT or clearance is impaired.

Figure 1: The preferential reductive pathway of Norepinephrine metabolism in the CNS leading to DHPG formation.

Physiological Functions: Beyond Metabolism

Neuroprotective Antioxidant Activity

(S)-3,4-DHPG possesses a catechol moiety (1,2-dihydroxybenzene), conferring significant electron-donating capacity.

-

Mechanism: DHPG acts as a radical scavenger, neutralizing superoxide anions and lipid peroxyl radicals.

-

Synergy: In models of diabetic neuropathy and hypoxia-reoxygenation, DHPG exhibits synergism with Hydroxytyrosol (HT) . The combination significantly reduces Lactate Dehydrogenase (LDH) efflux (a marker of cell death) more than either compound alone.

-

Potency: Studies indicate DHPG has a higher antioxidant capacity than ascorbic acid in aqueous phases due to the stability of its semiquinone radical intermediate.

Biomarker of Sympathetic Failure

In clinical neurology, plasma and CSF levels of DHPG are used to diagnose disorders of the autonomic nervous system.

-

Pure Autonomic Failure (PAF): Characterized by low DHPG levels (due to loss of noradrenergic terminals).

-

Menkes Disease: Functional copper deficiency leads to reduced Dopamine

-hydroxylase (DBH) activity. While NE is low, the ratio of DHPG to other catechols can help pinpoint the metabolic block.

Experimental Protocols

Quantification via HPLC-ECD

To measure (S)-3,4-DHPG in CSF or brain tissue, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for sensitivity.

Reagents:

-

Mobile Phase: 0.1 M Phosphate buffer (pH 3.2), 1 mM EDTA, 1-2% Methanol, OSM (octyl sodium sulfate) as ion-pairing agent.

-

Standard: (S)-3,4-Dihydroxyphenylglycol (Sigma/Cayman).

Protocol:

-

Sample Prep: Homogenize brain tissue in 0.1 M Perchloric Acid (PCA) to precipitate proteins and stabilize catechols.

-

Extraction:

-

Add 50 mg Activated Alumina (pH 8.6) to supernatant.

-

Agitate for 10 min (Catechols bind to alumina).

-

Wash 3x with distilled water.

-

Elute with 200 µL 0.1 M Acetic Acid.

-

-

Analysis: Inject 20 µL into HPLC.

-

Column: C18 Reverse Phase (3-5 µm).

-

Detection: Coulometric detection at +300 mV (oxidation) followed by -200 mV (reduction) for confirmation.

-

-

Validation: DHPG elutes before NE. The peak must disappear upon incubation with COMT + SAM (S-adenosyl methionine).

Differentiating DHPG Isomers (Chiral Separation)

If stereospecific activity is the research focus, a chiral column is required.

-

Column: Chiralpak AD-RH or equivalent.

-

Mobile Phase: Acetonitrile/Water gradient.

-

Detection: MS/MS (MRM mode). Transition: m/z 169

151 (loss of water) or 169

References

-

Goldstein, D. S., Eisenhofer, G., & Kopin, I. J. (2003). Sources and significance of plasma levels of catechols and their metabolites in humans.[2] Journal of Pharmacology and Experimental Therapeutics, 305(3), 800-811. Link

-

Li, Z., et al. (2019). LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions. Bioanalysis, 11(10), 971-986. Link

-

Tabernero, A., et al. (2022). Neuroprotective Effect of 3,4-Dihydroxyphenylglycol in Type-1-like Diabetic Rats. Nutrients, 14(6), 1146. Link

-

Howes, L. G., et al. (1986). Further characterization of brain 3,4-dihydroxyphenylethyleneglycol (DHPG) formation. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(1), 26-33. Link

-

Eisenhofer, G., et al. (1988). Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans. Journal of Clinical Investigation, 81(1), 213–220.[3] Link[3]

Sources

Intraneuronal Metabolism of Norepinephrine to DHPG: Mechanistic Pathways and Analytical Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Neurochemistry, Pharmacology, and Bioanalytical Chemistry

Executive Summary

The intraneuronal metabolism of norepinephrine (NE) is a highly dynamic process that dictates sympathetic nervous system homeostasis. Contrary to classical models that overemphasize extraneuronal degradation via Catechol-O-methyltransferase (COMT), approximately 70% to 80% of norepinephrine turnover occurs intraneuronally[1][2]. This process is driven by the continuous leakage of NE from storage vesicles into the cytoplasm, where it is sequentially metabolized by Monoamine Oxidase (MAO) and Aldehyde/Aldose Reductase (AR) to form 3,4-dihydroxyphenylglycol (DHPG)[3][4][5].

For drug development professionals and neurochemists, DHPG is not merely a metabolic byproduct; it is a critical, self-validating biomarker. Quantifying the DHPG/NE ratio provides direct insights into vesicular dynamics, the efficacy of Norepinephrine Transporter (NET) reuptake (uptake-1), and the pharmacodynamics of MAO inhibitors[6][7]. This whitepaper deconstructs the biochemical causality of DHPG formation and provides a field-proven, highly sensitive LC-MS/MS methodology for its quantification.

The Biochemical Mechanics: From Norepinephrine to DHPG

The lifecycle of NE within sympathetic nerve terminals is characterized by a "leaky vesicle" model. Vesicular monoamine transporter (VMAT) actively pumps NE into storage vesicles, but NE passively and continuously leaks back into the cytosol[2][6]. This continuous cycling acts as a physiological "gear down" mechanism, allowing neurons to maintain a high turnover rate and respond to stress without relying solely on de novo synthesis[2].

Once in the cytosol, NE that is not recaptured by VMAT is subjected to the sympathoneuronal metabolic pathway :

-

Oxidative Deamination (The Rate-Limiting Step): Cytoplasmic NE is oxidatively deaminated by Monoamine Oxidase-A (MAO-A), an enzyme localized to the outer mitochondrial membrane[4][8]. This reaction strips the amine group, generating the highly reactive and potentially neurotoxic intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL)[8][9].

-

Aldehyde Reduction (The Branch Point): DOPEGAL is a short-lived, toxic catecholaldehyde[9]. It must be rapidly detoxified to prevent cross-linking with intracellular proteins—a mechanism implicated in the "catecholaldehyde hypothesis" of neurodegeneration[2][8]. DOPEGAL faces a metabolic branch point: it can be oxidized by Aldehyde Dehydrogenase (ALDH) to form 3,4-dihydroxymandelic acid (DHMA), or reduced by Aldehyde Reductase/Aldose Reductase (AR) to form DHPG[4][10].

-

The Structural Causality of DHPG Preference: Why is DHPG the dominant metabolite rather than DHMA? The causality lies in the molecular structure of the parent catecholamine. Because NE (and subsequently DOPEGAL) possesses a

-hydroxyl group on its side chain, the intermediate sterically and electronically favors binding to the active site of Aldehyde Reductase (AR) over ALDH[4]. Consequently, DOPEGAL is almost exclusively reduced to DHPG within sympathetic neurons[4][11].

Fig 1: Intraneuronal metabolism of NE. DOPEGAL reduction to DHPG is structurally favored.

Clinical and Pharmacological Significance

Understanding the compartmentalization of catecholamine metabolism is essential for interpreting biomarker data in clinical trials.

Because COMT (the enzyme responsible for O-methylation) is primarily located extraneuronally (e.g., in the liver, kidneys, and extraneuronal tissues), the presence of normetanephrine in plasma indicates extraneuronal metabolism of released NE[3][5]. Conversely, because MAO and AR are co-localized within the neuron, nearly all DHPG found in plasma or cerebrospinal fluid (CSF) originates from a neuronal source[5][6].

Table 1: Noradrenergic Biomarker Profiles and Interpretations

| Biomarker | Primary Origin | Key Enzyme(s) | Diagnostic / Pharmacological Utility |

| Norepinephrine (NE) | Vesicular Exocytosis | DBH (Synthesis) | Direct marker of sympathetic nerve firing and active exocytotic release[6][12]. |

| DOPEGAL | Intraneuronal Cytosol | MAO-A | Implicated in catecholaminergic neurotoxicity and oxidative stress models[8]. |

| DHPG | Intraneuronal Cytosol | MAO-A + AR | Marker of vesicular leakage, NET reuptake efficiency, and MAO inhibition[7]. |

| Normetanephrine | Extraneuronal Tissues | COMT | Marker of extraneuronal metabolism; gold-standard screen for pheochromocytoma[5][13]. |

Pharmacological Applications:

-

NET Inhibition: Drugs that block the norepinephrine transporter (e.g., desipramine, duloxetine) prevent the reuptake of synaptic NE back into the neuron. This starves the intraneuronal MAO/AR pathway of substrate, leading to a measurable decrease in plasma and CSF DHPG levels, alongside an increase in synaptic NE[1][6][14].

-

Heart Failure (CHF): In congestive heart failure, cardiac NE spillover increases drastically. By measuring the fractional extraction of tritiated NE and the subsequent production of tritiated DHPG across the heart, researchers have proven that this spillover is due to increased sympathetic firing, not a failure of neuronal reuptake[12].

Analytical Methodology: LC-MS/MS Quantification of DHPG

Accurate quantification of DHPG and NE in biological matrices (plasma, urine, CSF) is notoriously difficult. Catecholamines are highly polar, hydrophilic, and extremely susceptible to auto-oxidation at physiological or alkaline pH[15].

To ensure trustworthiness and reproducibility, the following protocol utilizes a Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) coupled with Pentafluorophenyl (PFP) column chromatography.

The Causality of the Analytical Design

-

Why WCX SPE? Catecholamines and their glycol metabolites are basic and polar. A WCX sorbent requires a strictly controlled pH (6.0–7.0) to ensure both the analytes and the sorbent are in their ionized states, allowing strong retention while neutral interferences are washed away[15][16].

-

Why a PFP Column? Standard C18 reversed-phase columns fail to adequately retain highly polar molecules like DHPG. A PFP (Pentafluorophenyl) stationary phase provides alternative retention mechanisms—specifically

interactions, dipole moments, and hydrogen bonding—drastically improving the retention factor (

Step-by-Step Protocol

Step 1: Pre-Analytical Sample Preparation

-

Collect biological samples (e.g., plasma, mid-stream urine) and immediately chill on ice.

-

Centrifuge at 4000 x g for 10 minutes at 4°C to remove cellular debris[16].

-

Critical Step: Add an antioxidant cocktail (e.g., sodium metabisulfite and EDTA) or acidify the sample to pH < 4.0 to prevent the auto-oxidation of the catechol ring into quinones. Store at -80°C until analysis[16].

Step 2: Weak Cation Exchange (WCX) SPE

-

Spiking: Aliquot 1 mL of the sample. Add stable isotope-labeled internal standards (e.g., DHPG-d3, NE-d6) to correct for matrix effects and extraction recovery[16].

-

Dilution: Dilute the sample 1:1 with 100 mM ammonium acetate buffer (pH 6.0) to optimize the ionization state for the WCX sorbent[16].

-

Conditioning: Condition the WCX cartridge with 1 mL methanol, followed by 1 mL HPLC-grade water[16].

-

Loading & Washing: Load the buffered sample. Wash with 1 mL water, then 1 mL methanol to elute non-basic, interfering lipids and proteins[16].

-

Elution: Elute the target analytes using 1 mL of 5% formic acid in methanol (the low pH neutralizes the WCX sorbent, releasing the basic analytes)[16]. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.

Step 3: LC-MS/MS Analysis

-

Chromatography: Inject onto a PFP column (e.g., 150 mm x 2.1 mm, 3 µm)[15]. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Depending on the exact matrix and sensitivity requirements, DHPG can be analyzed in negative electrospray ionization (ESI-) to avoid the need for complex derivatization reagents[7].

Fig 2: LC-MS/MS workflow for the robust quantification of DHPG and Norepinephrine.

Conclusion

The intraneuronal metabolism of norepinephrine to DHPG is a fundamental pillar of autonomic neuroscience. By understanding the specific enzymatic cascade—driven by MAO-A and Aldehyde Reductase—researchers can utilize DHPG as a highly specific window into presynaptic noradrenergic function. When combined with modern, high-retention LC-MS/MS analytical techniques, the NE/DHPG axis becomes an indispensable tool for evaluating neurodegenerative pathologies, cardiovascular diseases, and the target engagement of novel neuropharmacological agents.

References

- BenchChem. "Application Note: A Validated LC-MS/MS Method for the Quantification of 3,4-Dihydroxyphenylglycol (DHPG) in Human Urine." BenchChem,

- Eisenhofer, G., et al. "Catecholamine Metabolism: A Contemporary View with Implications for Physiology and Medicine." Pharmacological Reviews,

- Goldstein, D.S., et al. "The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know.

- Eisenhofer, G., et al. "Dihydroxyphenylglycol and intraneuronal metabolism of endogenous and exogenous norepinephrine in the rat vas deferens." Journal of Pharmacology and Experimental Therapeutics,

- StatPearls. "Biochemistry, Catecholamine Degradation.

- Wikipedia Contributors. "3,4-Dihydroxyphenylglycolaldehyde." Wikipedia, The Free Encyclopedia,

- Eisenhofer, G., et al. "Diagram showing the three main pathways for metabolism of the catecholamines.

- Goldstein, D.S., et al. "Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans.

- ResearchGate Contributors. "LC–MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions.

- Newton, G.E., et al. "Cardiac sympathetic nervous activity in congestive heart failure. Evidence for increased neuronal norepinephrine release and preserved neuronal uptake.

- Journal of Xiangya Medicine.

- Kaufmann, H., et al. "Effects of Carbidopa and Entacapone on the Metabolic Fate of the Norepinephrine Prodrug L-DOPS." Clinical Neuropharmacology (via NCBI),

- Google Patents. "WO2017077401A1 - Method for the ultra-sensitive determination of catecholamines and their metabolites.

- Worldwide Clinical Trials. "Quantitative analyses employed 10 validated liquid chromatography–tandem mass spectrometry (LC-MS-MS) methods." Worldwide Clinical Trials,

Sources

- 1. Dihydroxyphenylglycol and intraneuronal metabolism of endogenous and exogenous norepinephrine in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]

- 10. Effects of Carbidopa and Entacapone on the Metabolic Fate of the Norepinephrine Prodrug L-DOPS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academia.edu [academia.edu]

- 12. ahajournals.org [ahajournals.org]

- 13. Metabolism and secretion mechanism of catecholamine syndrome and related treatment strategies - Liu - Journal of Xiangya Medicine [jxym.amegroups.org]

- 14. worldwide.com [worldwide.com]

- 15. WO2017077401A1 - Method for the ultra-sensitive determination of catecholamines and their metabolites - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Central Role of Monoamine Oxidase in the Metabolic Cascade to 3,4-Dihydroxyphenylglycol (DHPG)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydroxyphenylglycol (DHPG) is the primary intraneuronal metabolite of the neurotransmitter norepinephrine (NE). Its formation is a critical step in catecholamine metabolism, providing a valuable window into the activity of the sympathetic nervous system. This technical guide offers a comprehensive exploration of the biochemical pathway leading to DHPG formation, with a central focus on the indispensable role of monoamine oxidase (MAO). We will delve into the enzymatic kinetics, the contributions of MAO isoforms, and the subsequent metabolic steps. Furthermore, this guide will detail established methodologies for the quantification of DHPG and discuss its significance as a biomarker in clinical and preclinical research, providing a robust resource for professionals in neuroscience and drug development.

Introduction: The Sympathetic Nervous System and Norepinephrine Metabolism

The sympathetic nervous system (SNS) is a crucial regulator of numerous physiological processes, orchestrating the body's "fight or flight" response. The principal neurotransmitter of the postganglionic sympathetic neurons is norepinephrine (NE). The lifecycle of NE, from synthesis and release to reuptake and metabolism, is a tightly controlled process. Understanding the metabolic fate of NE is paramount for assessing sympathetic tone and for the development of therapeutics targeting adrenergic pathways.

A significant portion of NE released into the synaptic cleft is cleared via reuptake into the presynaptic neuron through the norepinephrine transporter (NET). Once inside the neuron, NE is either repackaged into synaptic vesicles or metabolized. The primary intraneuronal metabolic pathway for NE begins with oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO). This initial step is the gateway to the formation of DHPG, a metabolite that provides unique insights into NE turnover and sympathetic function.[1][2]

The Linchpin Enzyme: Monoamine Oxidase (MAO)

Monoamine oxidases are a family of flavoenzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin.[3][4] This enzymatic reaction converts the amine group of the monoamine into an aldehyde, producing hydrogen peroxide and ammonia as byproducts.[5]

MAO Isoforms: MAO-A and MAO-B

There are two primary isoforms of monoamine oxidase, MAO-A and MAO-B, which are encoded by separate genes and exhibit distinct substrate specificities and inhibitor sensitivities.[6]

-

MAO-A preferentially metabolizes serotonin and norepinephrine.[6][7] It is the predominant isoform involved in the deamination of norepinephrine within sympathetic neurons.[8]

-

MAO-B shows a higher affinity for phenylethylamine and benzylamine.[9] While both isoforms can metabolize dopamine, MAO-A is considered the primary enzyme for dopamine degradation in most brain regions.[10]

Studies utilizing selective inhibitors have demonstrated that both MAO-A and MAO-B contribute to the metabolism of norepinephrine in various tissues, with MAO-A playing the more significant role.[11] For instance, treatment with the MAO-A inhibitor moclobemide leads to a substantial reduction in plasma DHPG levels, highlighting the critical role of this isoform in DHPG formation.[8]

The Enzymatic Reaction: From Norepinephrine to an Unstable Aldehyde

The first step in the intraneuronal metabolism of norepinephrine is its conversion by MAO to an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[12]

Figure 2: Intraneuronal formation of DHPG from norepinephrine.

Once formed, DHPG can diffuse out of the neuron and into the bloodstream.

DHPG as a Biomarker of Sympathetic Nervous System Activity

Plasma and urinary levels of DHPG serve as valuable biomarkers for assessing sympathetic nervous system activity and norepinephrine turnover. [13]Because DHPG is primarily formed intraneuronally from recaptured or vesicular norepinephrine, its levels provide a more integrated measure of NE dynamics compared to plasma norepinephrine alone. [1][14]

| Biomarker | Primary Source | Information Provided |

|---|---|---|

| Norepinephrine (Plasma) | Spillover from sympathetic nerves | Index of acute sympathetic activation |

| DHPG (Plasma/Urine) | Intraneuronal metabolism of NE | Reflects NE turnover, reuptake, and vesicular leakage |

Table 1: Comparison of Norepinephrine and DHPG as Biomarkers.

Simultaneous measurement of norepinephrine and DHPG can provide a more nuanced understanding of sympathetic function. [15][16]For example, the ratio of NE to DHPG can be used to assess the efficiency of norepinephrine reuptake. [17]DHPG is also a useful biomarker for assessing the pharmacological activity of compounds that inhibit the norepinephrine transporter. [18]

Methodologies for DHPG Quantification

Accurate and sensitive quantification of DHPG in biological matrices such as plasma and urine is essential for its use as a biomarker. The most common analytical technique employed is high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD). [19][20]

Experimental Protocol: HPLC-ECD for DHPG Analysis

This protocol outlines a general procedure for the analysis of DHPG in plasma.

1. Sample Preparation (Solid-Phase Extraction):

-

Rationale: To remove interfering substances from the plasma matrix and concentrate the analyte.

-

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

Centrifuge samples to remove particulate matter.

-

Add an internal standard to the plasma.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., weak cation exchange).

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove unbound contaminants.

-

Elute DHPG and the internal standard with an appropriate solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the HPLC mobile phase. [13] 2. HPLC Separation:

-

-

Rationale: To separate DHPG from other compounds in the sample extract based on its physicochemical properties.

-

Typical Parameters:

-

Column: C18 reversed-phase column.

-

Mobile Phase: An aqueous buffer containing an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.

-

Flow Rate: Isocratic or gradient elution.

-

3. Electrochemical Detection (ECD):

-

Rationale: To provide sensitive and selective detection of electroactive compounds like DHPG.

-

Principle: DHPG is oxidized at a specific potential applied to the working electrode of the electrochemical detector, generating a current that is proportional to its concentration. [21]

Figure 3: General workflow for DHPG analysis by HPLC-ECD.

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific alternative for DHPG quantification. [13]

In Vitro Assay for Monoamine Oxidase Activity

To directly assess the enzymatic activity of MAO, various in vitro assays are available. A common method is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the MAO reaction. [22] Protocol: Fluorometric MAO Activity Assay

-

Sample Preparation: Homogenize tissue samples in assay buffer and centrifuge to obtain the supernatant containing the enzyme. [22]2. Reaction Setup: In a 96-well plate, add the sample supernatant, a fluorometric probe (e.g., Amplex Red), and horseradish peroxidase. To differentiate between MAO-A and MAO-B activity, specific inhibitors (clorgyline for MAO-A and selegiline for MAO-B) can be included in separate wells. 3. Initiate Reaction: Add the MAO substrate (e.g., tyramine) to all wells to start the reaction.

-

Measurement: Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the MAO activity. [22]

Conclusion

The formation of DHPG is a pivotal process in the intraneuronal metabolism of norepinephrine, with monoamine oxidase acting as the rate-limiting enzyme. A thorough understanding of this metabolic pathway is essential for researchers and clinicians working in the fields of neuroscience, cardiovascular physiology, and pharmacology. The ability to accurately measure DHPG provides a powerful tool for assessing sympathetic nervous system function and for evaluating the efficacy of novel therapeutic agents targeting the adrenergic system. This guide has provided a comprehensive overview of the role of MAO in DHPG formation, from the fundamental biochemistry to practical analytical methodologies, serving as a valuable resource for the scientific community.

References

-

Duncan, M. W., Compton, P., Lazarus, L., & Smythe, G. A. (1988). Measurement of norepinephrine and 3,4-dihydroxyphenylglycol in urine and plasma for the diagnosis of pheochromocytoma. The New England Journal of Medicine, 319(3), 136–142. [Link]

-

Dr.Oracle. (2025). What is the ultimate end product of epinephrine (adrenaline) and norepinephrine metabolism?. Dr.Oracle. [Link]

-

Boadle-Biber, M. C., & Roth, R. H. (1993). Types A and B monoamine oxidase contribute to the metabolism of norepinephrine in perfused lungs of rats. The Journal of Pharmacology and Experimental Therapeutics, 267(2), 815–821. [Link]

-

MDPI. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. MDPI. [Link]

-

BioVision Inc. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision Inc. [Link]

-

Antec Scientific. (n.d.). Analysis of Catecholamines in Urine and Plasma. The Analytical Scientist. [Link]

-

JoVE. (2018). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. Journal of Visualized Experiments. [Link]

-

Kopin, I. J. (1982). Evolving views of the metabolic fate of norepinephrine. Endocrinologia Experimentalis, 16(3-4), 291–300. [Link]

-

Shih, J. C., & Chen, K. (1999). Role of MAO A and B in neurotransmitter metabolism and behavior. Acta Psychiatrica Scandinavica. Supplementum, 399, 2–7. [Link]

-

GL Sciences. (n.d.). Analysis of Catecholamines in Urine with HPLC-ECD. GL Sciences. [Link]

-

Lee, K. C., Lee, W., & Blair, I. A. (2002). Aldose reductase: an aldehyde scavenging enzyme in the intraneuronal metabolism of norepinephrine in human sympathetic ganglia. Molecular Pharmacology, 61(4), 856–863. [Link]

-

Eisenhofer, G., Friberg, P., Rundqvist, B., Quyyumi, A. A., Lambert, G., & Kaye, D. M. (1998). Sympathetic nervous function in human heart as assessed by cardiac spillovers of dihydroxyphenylglycol and norepinephrine. Circulation, 98(24), 2636–2643. [Link]

-

Menkes, D., & U-King-Im, J. M. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Immunology, 11, 1777. [Link]

-

StatPearls. (2023). Biochemistry, Catecholamine Degradation. StatPearls Publishing. [Link]

-

Taylor & Francis. (n.d.). Monoamine – Knowledge and References. Taylor & Francis. [Link]

-

Wikipedia. (n.d.). Monoamine oxidase. Wikipedia. [Link]

-

Soares-da-Silva, P., & Parada, A. (1993). Role of type A and B monoamine oxidase on the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) in tissues from the brain of the rat. Neuropharmacology, 32(6), 573–579. [Link]

-

ResearchGate. (n.d.). Diagram showing the three main pathways for metabolism of the.... ResearchGate. [Link]

-

Edmondson, D. E. (2015). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology, 1245, 105–116. [Link]

-

ResearchGate. (n.d.). Determinants of plasma norepinephrine (NE) and DHPG levels.... ResearchGate. [Link]

-

Vlachakis, N. D., & DeQuattro, V. (1983). Circulating dihydroxyphenylglycol and norepinephrine concentrations during sympathetic nervous system activation in patients with pheochromocytoma. The Journal of Clinical Endocrinology and Metabolism, 57(4), 776–780. [Link]

-

Scheinin, M., Karhuvaara, S., O'Rourke, J. A., & Kallio, A. (1991). Plasma 3,4-dihydroxyphenylglycol (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers. Life Sciences, 49(1), 75–84. [Link]

-

Goldstein, D. S., Eisenhofer, G., Stull, R., Folio, C. J., Keiser, H. R., & Kopin, I. J. (1988). Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans. The Journal of Clinical Investigation, 81(1), 213–220. [Link]

-

OHSU. (2018). Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: Method development for a translational research study. OHSU. [Link]

-

Goldstein, D. S., Eisenhofer, G., Stull, R., Folio, C. J., Keiser, H. R., & Kopin, I. J. (1988). Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans. The Journal of Clinical Investigation, 81(1), 213–220. [Link]

-

Brown, M. J., & Jenner, D. A. (1981). Comparison of Plasma 3,4-dihydroxyphenylethylene Glycol (DHPG) and Norepinephrine Levels as Indices of Sympathetic Activity in Man. Clinical Science, 61(5), 591–598. [Link]

-

Hjemdahl, P., & Ekenbäck, C. (1986). Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism. Journal of Neural Transmission. Supplementum, 22, 109–116. [Link]

-

Tauscher, J., Kielbasa, W., Tadori, Y., Iyengar, S., & Marek, G. J. (2016). Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing. Journal of Clinical Psychopharmacology, 36(6), 639–646. [Link]

-

MDPI. (2021). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. MDPI. [Link]

-

Davidson College. (n.d.). Aldehyde Reductase. Davidson College. [Link]

-

Eisenhofer, G., & Kopin, I. J. (1997). Neuronal reuptake of norepinephrine and production of dihydroxyphenylglycol by cardiac sympathetic nerves in the anesthetized dog. Circulation Research, 80(4), 537–547. [Link]

-

Maker, H. S., Weiss, C., & Lajtha, A. (1995). The Role of Monoamine Metabolism in Oxidative Glutamate Toxicity. Journal of Neuroscience, 15(8), 5625–5633. [Link]

-

MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

-

Srivastava, S., Chandra, A., Wang, L. F., Seifert, W. E., Jr, DaGue, B. B., Ansari, N. H., Srivastava, S. K., & Bhatnagar, A. (2001). Involvement of aldose reductase in the metabolism of atherogenic aldehydes. Chemico-Biological Interactions, 130-132(1-3), 549–560. [Link]

-

Marco-Contelles, J., & Unzeta, M. (2007). Monoamine oxidases in development. Cellular and Molecular Life Sciences, 64(7-8), 839–843. [Link]

-

ACS Catalysis. (2023). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. ACS Publications. [Link]

-

The Open Medicinal Chemistry Journal. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Bentham Open. [Link]

-

MDPI. (2025). Sympathetic Biomarker Dynamics Post-Myocardial Infarction: TH, PGP9.5, and SYN Expression Discordance in Murine Hearts. MDPI. [Link]

-

ResearchGate. (2021). (PDF) Why Do We Not Assess Sympathetic Nervous System Activity in Heart Failure Management: Might GRK2 Serve as a New Biomarker?. ResearchGate. [Link]

Sources

- 1. Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 8. Plasma 3,4-dihydroxyphenylglycol (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 10. Role of type A and B monoamine oxidase on the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) in tissues from the brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Types A and B monoamine oxidase contribute to the metabolism of norepinephrine in perfused lungs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. JCI - Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans. [jci.org]

- 15. Measurement of norepinephrine and 3,4-dihydroxyphenylglycol in urine and plasma for the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of plasma 3,4-dihydroxyphenylethylene glycol (DHPG) and norepinephrine levels as indices of sympathetic activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Circulating dihydroxyphenylglycol and norepinephrine concentrations during sympathetic nervous system activation in patients with pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. theanalyticalscientist.com [theanalyticalscientist.com]

- 21. jasco-global.com [jasco-global.com]

- 22. biopioneer.com.tw [biopioneer.com.tw]

Technical Monograph: (S)-3,4-Dihydroxyphenylglycol in Mammalian Species

This guide serves as a technical monograph on (S)-3,4-Dihydroxyphenylglycol (S-DOPEG) , a critical metabolite of norepinephrine. It is structured to provide high-level insights for researchers in neuropharmacology and drug development, moving beyond generic descriptions to explore species-specific metabolic architectures and validated analytical protocols.

Role, Metabolism, and Analytical Quantification [1]

Executive Summary

(S)-3,4-Dihydroxyphenylglycol (also known as S-DHPG or S-DOPEG ) is the deaminated, reduced metabolite of the neurotransmitter norepinephrine (NE). While often overshadowed by 3-methoxy-4-hydroxyphenylglycol (MHPG) in human clinical literature, DOPEG represents a crucial "proximal" metabolite, reflecting intraneuronal turnover prior to extraneuronal O-methylation.

For drug development professionals, S-DOPEG is a high-value biomarker. Its plasma and cerebrospinal fluid (CSF) concentrations provide a direct readout of Monoamine Oxidase A (MAO-A) activity and Norepinephrine Transporter (NET) function. Unlike downstream metabolites (VMA, MHPG), DOPEG levels rapidly respond to NET inhibition (e.g., by atomoxetine or duloxetine), making it an indispensable tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling in both preclinical species (rat, dog) and human clinical trials.

Chemical Identity & Stereochemical Mechanistics

The Stereochemical Paradox

Norepinephrine exists naturally as the (R)-(-) enantiomer. The metabolic conversion to DOPEG involves oxidative deamination by MAO to form the intermediate 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) , followed by reduction via aldehyde reductase (ALR) or aldose reductase .

-

Chirality Retention: The chiral center at the

-carbon is preserved during deamination. -

Configuration: Based on Cahn-Ingold-Prelog (CIP) priority rules, the (R)-configuration of NE typically yields (R)-DOPEG, assuming retention of geometry (Priority:

). -

Relevance of (S)-DOPEG: The (S)-enantiomer is often utilized in research as a specific chiral standard to determine enzymatic stereoselectivity or is observed in minor quantities due to potential racemization of the unstable DOPEGAL intermediate prior to reduction. In specific mammalian reductases, "off-target" stereoselectivity can yield the (S) isomer.

Metabolic Pathway Visualization

The following diagram illustrates the formation of DOPEG from NE, highlighting the bifurcation between the neuronal (DOPEG) and extraneuronal (Normetanephrine) pathways.

Caption: Primary metabolic route of Norepinephrine to DOPEG. The red path indicates the intraneuronal "leakage" pathway primarily mediated by MAO-A and Aldehyde Reductase.

Interspecies Comparative Physiology

Understanding the species-specific handling of DOPEG is critical for translating preclinical safety and efficacy data to humans.

Species Comparison Table

| Feature | Human (Homo sapiens) | Rat (Rattus norvegicus) | Dog (Canis lupus familiaris) |

| Dominant CNS Metabolite | MHPG (Alcohol form) | DOPEG (Glycol form) | MHPG/DOPEG Mixed |

| Plasma Profile | High % Conjugated (Sulfate) | High % Conjugated (Glucuronide/Sulfate) | High Free Fraction |

| Biomarker Utility | NET Blockade: Sensitive (Plasma/Urine)MAO Inhibition: Very Sensitive | NE Turnover: Primary marker.DHPG levels exceed MHPG in brain. | CV Safety: Used in telemetry to assess sympathetic tone. |

| Enzymatic Nuance | High COMT activity leads to rapid MHPG formation. | Lower COMT/MAO ratio favors DOPEG accumulation. | Lack of N-Acetyltransferase (NAT) affects other pathways; catecholamine sulfation is variable. |

Detailed Physiological Insights

-

Rodents (Rats/Mice): In the rat brain, DOPEG is the major metabolite of norepinephrine, whereas in primates, MHPG dominates. This makes DOPEG the preferred biomarker for assessing central noradrenergic activity in rodent models of depression or anxiety.

-

Humans: Plasma DOPEG in humans is largely derived from sympathetic nerves (intraneuronal metabolism).[2] It exists primarily as sulfate conjugates. Free DOPEG accounts for only ~20% of total circulating DOPEG.

-

Dogs: Canine models often show higher "free" fractions of catecholamines in plasma compared to humans. When using dogs for cardiovascular safety pharmacology, DOPEG fluctuations are a direct correlate of sympathetic nerve traffic to the heart.

Analytical Methodologies

To quantify (S)-DOPEG accurately, researchers must prevent ex vivo oxidation and separate it from isobaric interferences.

Sample Preparation & Extraction

Protocol: Alumina Adsorption vs. Solid Phase Extraction (SPE) While Alumina extraction is the "gold standard" for catecholamines due to the specific affinity of the diol group for aluminum oxide at high pH, modern LC-MS/MS workflows prefer Phenylboronic Acid (PBA) or Weak Cation Exchange (WCX) SPE for higher throughput.

Critical Step: The catechol moiety is extremely prone to oxidation. Samples must be collected in tubes containing EDTA (chelator) and Sodium Metabisulfite (antioxidant).

Validated LC-MS/MS Workflow

The following workflow describes a robust method for quantifying DOPEG in plasma/CSF.

Caption: Optimized LC-MS/MS extraction workflow for DOPEG quantification using Solid Phase Extraction (SPE).

Instrument Parameters (Guideline):

-

Ionization: Negative Electrospray Ionization (ESI-). DOPEG ionizes better in negative mode due to the phenolic protons.

-

Transitions (MRM):

-

Precursor: m/z 169.1

-

Product: m/z 109.0 (Loss of glycol side chain)

-

-

Column: C18 Reverse Phase (e.g., Waters HSS T3) capable of retaining polar species.

Clinical & Pharmacological Applications

DOPEG as a NET Inhibition Biomarker

In clinical trials for antidepressants (SNRIs) or ADHD medications (Atomoxetine), DOPEG is a superior biomarker to NE itself.

-

Mechanism: NET blockade prevents the reuptake of NE into the presynaptic neuron. Since DOPEG is formed intraneuronally by MAO, preventing reuptake starves the enzyme of its substrate.

-

Result: Plasma DOPEG levels drop precipitously upon NET inhibition, while synaptic NE levels rise.

-

Data Interpretation: A decrease in the DOPEG/NE ratio is the most sensitive index of functional NET blockade in humans and dogs.

Disease States

-

Menkes Disease: A copper deficiency disorder affecting Dopamine

-Hydroxylase (DBH). Patients show low NE and DOPEG but high Dopamine. -

Pure Autonomic Failure (PAF): Characterized by low plasma NE and low DOPEG, indicating loss of sympathetic neurons.

References

-

Goldstein, D. S., et al. (1988).[3] "Sources and physiological significance of plasma 3,4-dihydroxyphenylglycol and 3-methoxy-4-hydroxyphenylglycol." Journal of Pharmacology and Experimental Therapeutics. Link

-

Li, F., et al. (2019). "LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions." Bioanalysis. Link

-

Eisenhofer, G., et al. (2004). "Plasma normetanephrine and metanephrine for detecting pheochromocytoma." JAMA. Link

-

Chalon, S. A., et al. (2003). "Duloxetine increases synaptic norepinephrine availability: a study in healthy humans using the norepinephrine transporter biomarker, 3,4-dihydroxyphenylglycol." Journal of Psychopharmacology. Link

-

Manhiani, M., et al. (2016). "Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing." Clinical and Translational Science.[4] Link

Sources

- 1. Functional characterization of dopamine and norepinephrine transport across the apical and basal plasma membranes of the human placental syncytiotrophoblast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regional extraction of circulating norepinephrine, DOPA, and dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

Methodological & Application

LC-MS/MS method for (S)-3,4-Dihydroxyphenylglycol quantification

Application Note: High-Sensitivity Quantification of (S)-3,4-Dihydroxyphenylglycol (DHPG) in Plasma and Urine via LC-MS/MS

Executive Summary

(S)-3,4-Dihydroxyphenylglycol (DHPG) is the primary intraneuronal metabolite of norepinephrine (NE), serving as a critical biomarker for sympathetic nervous system activity, Menkes disease, and disorders of catecholamine metabolism. Quantifying DHPG is analytically challenging due to its high polarity, susceptibility to oxidative degradation (catechol instability), and low physiological concentrations.

This guide presents a robust LC-MS/MS protocol designed for the specific quantification of (S)-DHPG. Unlike generic catecholamine assays, this protocol leverages Benzoyl Chloride (BzCl) derivatization to stabilize the analyte, enhance ionization efficiency in ESI(+) mode, and enable robust retention on standard Reversed-Phase (C18) columns. Additionally, a supplementary Chiral Chromatography method is provided for applications requiring strict enantiomeric differentiation from the non-physiological (R)-isomer.

Biological Context & Analytical Strategy

Metabolic Pathway

DHPG is produced from Norepinephrine via Monoamine Oxidase (MAO) and subsequently Aldehyde Reductase. In humans, the (S)-enantiomer is the predominant endogenous form.

Figure 1: Metabolic pathway of Norepinephrine leading to (S)-DHPG formation.

The Analytical Challenge: Why Derivatize?

Direct analysis of DHPG suffers from three issues:

-

Polarity: DHPG is a hydrophilic glycol, eluting in the void volume on C18 columns, leading to massive ion suppression.

-

Ionization: As a neutral catechol, it ionizes poorly in ESI(+) and requires ESI(-), which is often noisier.

-

Stability: The catechol moiety oxidizes rapidly to quinones at physiological pH.

The Solution: Benzoyl Chloride (BzCl) derivatization.[1][2]

-

Mechanism: BzCl reacts with the phenolic hydroxyls and the aliphatic glycol hydroxyls.

-

Benefit: Adds hydrophobic phenyl groups, increasing retention time (RT) to a clean chromatographic region. It locks the catechol group, preventing oxidation, and introduces high proton affinity for sensitive ESI(+) detection.

Experimental Protocol

Reagents & Materials

-

Standard: (S)-3,4-Dihydroxyphenylglycol (Sigma-Aldrich/Cerilliant).

-

Internal Standard (IS): DHPG-d5 (Deuterated).

-

Derivatization Agent: Benzoyl Chloride (BzCl) 2% v/v in Acetonitrile.[1]

-

Buffer: 100 mM Sodium Carbonate (Na₂CO₃), pH 11.0.

-

Stabilizer: 10% Ascorbic Acid + 1 mM EDTA solution.

Sample Collection & Stabilization (Critical)

-

Plasma: Collect whole blood into K₂EDTA tubes containing sodium metabisulfite (4 mM) or ascorbic acid . Centrifuge immediately at 4°C.

-

Urine: Acidify to pH < 3.0 with 6M HCl immediately upon collection to prevent auto-oxidation.

Sample Preparation Workflow (BzCl Derivatization)

Figure 2: Step-by-step derivatization workflow for DHPG.

Detailed Steps:

-

Spike: Add 10 µL Internal Standard (DHPG-d5, 100 ng/mL) to 100 µL of sample.

-

Precipitate: Add 300 µL ice-cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 12,000 x g for 10 min.

-

Buffer: Transfer supernatant to a glass vial. Add 50 µL of 100 mM Sodium Carbonate (buffer is critical to deprotonate phenols for reaction).

-

React: Add 50 µL of 2% Benzoyl Chloride in ACN. Vortex for 30 seconds. Wait 5 minutes at room temperature.

-

Quench: Add 50 µL of 1% Formic Acid to neutralize pH and stop the reaction.

-

Inject: Inject 5-10 µL directly into the LC-MS system.

LC-MS/MS Conditions

Chromatographic Conditions (Derivatized)

-

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 0.5 | 5 | Load |

| 4.0 | 95 | Elution of Derivatized DHPG |

| 5.0 | 95 | Wash |

| 5.1 | 5 | Re-equilibration |

| 7.0 | 5 | End |

Mass Spectrometry Parameters

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 500°C.

-

Derivatization Adduct: The reaction adds benzoyl groups (+104 Da per group). DHPG (MW 170) typically adds 3 or 4 benzoyl groups depending on conditions. The protocol below assumes tetra-benzoylation (fully substituted) or tri-benzoylation as the dominant species. Note: Optimize for the most abundant precursor during tuning.

MRM Transitions (Benzoyl-DHPG):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |

|---|---|---|---|---|

| DHPG-Bz4 | 587.2 [M+H]+ | 105.0 (Benzoyl) | 35 | 50 |

| DHPG-Bz4 | 587.2 [M+H]+ | 77.0 (Phenyl) | 50 | 50 |

| DHPG-d5-Bz4 | 592.2 [M+H]+ | 105.0 | 35 | 50 |

Note: The m/z 105 product ion is the benzoyl cation, a common fragment for all benzoyl derivatives. While less specific, the high chromatographic resolution of the derivative ensures specificity.

Alternative: Chiral Separation (Direct Analysis)

For researchers requiring strict confirmation of the (S)-enantiomer without derivatization, use the following setup. Note that sensitivity will be lower than the derivatized method.

-

Column: Chirobiotic T (Teicoplanin bonded phase) or Chiralpak IB .

-

Mobile Phase: Methanol:Water (80:20 v/v) with 0.1% Ammonium Formate.

-

Detection: ESI Negative Mode (m/z 169.1 -> 108.0).

-

Separation: The Teicoplanin phase specifically resolves catechol enantiomers based on the spatial orientation of the glycol hydroxyls.

Validation & Quality Control

-

Linearity: 0.1 ng/mL to 100 ng/mL (R² > 0.995).

-

LLOQ: 0.1 ng/mL (Derivatized method).

-

Recovery: >85% using the protein precipitation/derivatization workflow.

-

Stability: Derivatized samples are stable for 72 hours at 4°C (autosampler). Underivatized samples must be kept at -80°C with antioxidants.

References

-

Determination of Catecholamine Metabolites via Benzoyl Chloride Derivatization. Source:Journal of Chromatography A. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals.

-

Chiral Separation of Catechols on Teicoplanin Phases. Source:Astec/Supelco Application Notes. Chiral separation of norepinephrine metabolites using Chirobiotic T.

-

PBA SPE for Catechol Extraction. Source:Agilent Technologies. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.

-

Stability of Ascorbic Acid and Catechols in Biological Samples. Source:Analytical Biochemistry. Determination of ascorbic acid and dehydroascorbic acid in biological samples.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

HPLC-ED protocol for measuring plasma NE and DHPG

Topic: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for the Simultaneous Measurement of Plasma Norepinephrine (NE) and 3,4-Dihydroxyphenylglycol (DHPG)

Introduction: Unveiling Sympathetic Nervous System Dynamics

The sympathetic nervous system (SNS) is a cornerstone of physiological regulation, orchestrating the body's response to stress—the "fight or flight" mechanism. Norepinephrine (NE), the principal sympathetic neurotransmitter, is a direct indicator of SNS activity.[1][2] However, measuring NE in isolation provides only a snapshot. To gain a more profound understanding of NE dynamics, including its synthesis, release, and clearance, it is crucial to concurrently measure its primary intraneuronal metabolite, 3,4-dihydroxyphenylglycol (DHPG).[1][3][4] The plasma NE/DHPG ratio serves as a powerful index of NE turnover and spillover from sympathetic nerve terminals, offering invaluable insights for researchers in cardiovascular physiology, neuroscience, pharmacology, and drug development.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) stands as the gold standard for this application.[5][6] Its exceptional sensitivity allows for the quantification of endogenous picogram levels of these catecholamines in the complex plasma matrix, while its specificity ensures reliable and reproducible results. This document provides a comprehensive, field-proven protocol for the simultaneous measurement of plasma NE and DHPG, grounded in established analytical principles and designed for immediate implementation in a research setting.

Principle of the Method: Chromatographic Separation and Electrochemical Quantitation

This method leverages the power of reversed-phase ion-pair liquid chromatography to separate NE and DHPG, followed by their highly sensitive detection using an electrochemical cell.

-

Chromatographic Separation: A C18 stationary phase, which is hydrophobic, is used. The mobile phase is aqueous and contains an ion-pairing agent (e.g., 1-octanesulfonic acid).[7][8][9] This agent has a nonpolar "tail" that adsorbs to the C18 column and a polar, negatively charged "head" that forms an ion pair with the positively charged amine group of norepinephrine at an acidic pH. This interaction increases the retention of NE on the column, allowing for its effective separation from DHPG and other plasma components. DHPG, being more polar, elutes earlier.

-

Electrochemical Detection: Following separation, the column eluate passes through an electrochemical detector equipped with a glassy carbon working electrode.[8] A specific positive potential (e.g., +650 mV) is applied to this electrode.[5][7] At this potential, the hydroxyl groups on the catechol rings of both NE and DHPG are readily oxidized. This oxidation process involves the loss of electrons, which generates a small electrical current. The magnitude of this current is directly proportional to the concentration of the analyte passing through the detector at that moment, enabling precise quantification.

Overall Experimental Workflow

The entire process, from sample acquisition to final data analysis, follows a systematic and controlled sequence to ensure data integrity.

Caption: High-level overview of the HPLC-ED workflow for plasma NE and DHPG analysis.

Detailed Application Protocol

Part A: Materials and Reagents

-

Standards: Norepinephrine bitartrate salt, 3,4-Dihydroxyphenylglycol (DHPG), 3,4-Dihydroxybenzylamine (DHBA) hydrobromide (Internal Standard).

-

Solvents: HPLC-grade Methanol and Acetonitrile.

-

Water: Ultrapure, deionized water (18.2 MΩ·cm).

-

Acids: Perchloric acid (70%), Phosphoric acid (85%).

-

Salts & Buffers: Sodium phosphate (monobasic), Citric acid, Sodium acetate, Tris buffer.

-

Reagents: 1-Octanesulfonic acid sodium salt (OSA), Ethylenediaminetetraacetic acid (EDTA), activated alumina.

-

Sample Collection: 6 mL blood collection tubes with K2EDTA and sodium metabisulfite or a similar antioxidant.

Part B: Plasma Sample Collection and Handling

Expert Insight: This is the most critical pre-analytical step. Catecholamines are highly susceptible to stress-induced release and ex-vivo oxidation. Failure to adhere to a strict collection protocol is a primary source of analytical error.

-

Preparation: Place blood collection tubes on ice prior to venipuncture.

-

Collection: Draw blood via an indwelling catheter or a clean venipuncture. Discard the first 2-3 mL to avoid contamination from catecholamines released due to local stress.

-

Mixing: Immediately after collection, gently invert the tube 8-10 times to mix the blood with the anticoagulant and antioxidant.

-

Centrifugation: Within 30 minutes of collection, centrifuge the tubes at 2,000-3,000 x g for 15 minutes at 4°C.

-

Storage: Carefully transfer the plasma supernatant to labeled cryovials, ensuring no disturbance of the buffy coat. Immediately snap-freeze and store at -80°C until analysis. Samples can be stored for several months at this temperature.[10]

Part C: Sample Preparation via Alumina Extraction

This protocol describes the widely used alumina adsorption method, which selectively isolates catechols from the plasma matrix.[1][3][4][5]

-

Thawing: Thaw plasma samples on ice.

-

Spiking: To a 1.5 mL microcentrifuge tube, add 500 µL of plasma, 25 µL of Internal Standard working solution (e.g., DHBA at 10 ng/mL), and 500 µL of Tris buffer (1.5 M, pH 8.6, containing EDTA).

-

Binding: Add ~25 mg of activated alumina. Vortex vigorously for 10-15 minutes at 4°C to facilitate catecholamine binding.

-

Washing: Centrifuge at high speed for 1 minute. Carefully aspirate and discard the supernatant. Wash the alumina pellet twice with 1 mL of cold, ultrapure water to remove interfering substances, vortexing briefly and re-centrifuging each time.[5]

-

Causality Check: The alkaline pH (8.6) is essential for the deprotonation of the catechol hydroxyl groups, allowing them to form a stable complex with the alumina. The wash steps are crucial for removing salts and unbound, weakly polar compounds that could interfere with detection. A sodium bicarbonate wash can be added here to specifically remove uric acid, which can co-elute with DHPG.[1][3]

-

-

Elution: After the final wash, add 120 µL of 0.1 M perchloric acid to the alumina pellet. Vortex for 5 minutes to release the bound catecholamines.[8]

-

Final Sample: Centrifuge for 2 minutes at high speed. The resulting supernatant contains the purified NE, DHPG, and DHBA. This extract is now ready for injection into the HPLC system.

Caption: Step-by-step workflow for the alumina extraction of plasma catecholamines.

Part D: HPLC-ED System Parameters

| Parameter | Recommended Setting | Rationale & Expert Notes |

| HPLC System | ||

| Analytical Column | C18 reversed-phase, 4.6 x 150 mm, 3 µm particle size | A standard workhorse for catecholamine analysis. Smaller particle sizes improve efficiency but increase backpressure. |

| Mobile Phase | 75 mM Sodium Dihydrogen Phosphate, 1.7 mM OSA, 25 µM EDTA, 10% Acetonitrile, pH adjusted to 3.0 with Phosphoric Acid | The phosphate buffer controls pH. OSA is the ion-pairing agent crucial for NE retention.[8][9][11] EDTA chelates trace metals that can degrade catecholamines. Acetonitrile provides the organic strength to elute analytes.[8] |

| Flow Rate | 0.8 mL/min | Provides a good balance between analysis time and chromatographic resolution.[8][12] |

| Column Temperature | 35 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times.[8] |

| Injection Volume | 40-50 µL | A larger injection volume of the clean extract maximizes sensitivity. |

| Electrochemical Detector | ||